
3-Chloroacridine-9(10H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroacridine-9(10H)-thione is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields, including medicinal chemistry and material science. Acridine derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroacridine-9(10H)-thione typically involves the chlorination of acridine followed by the introduction of a thione group. One common method involves the reaction of acridine with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the reaction with a sulfur source, such as hydrogen sulfide or elemental sulfur, to form the thione group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloroacridine-9(10H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloroacridine-9(10H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and fluorescent materials.
Wirkmechanismus
The mechanism of action of 3-Chloroacridine-9(10H)-thione primarily involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Acridine: The parent compound, known for its wide range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness: 3-Chloroacridine-9(10H)-thione is unique due to the presence of both a chlorine atom and a thione group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s ability to interact with biological targets and increases its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
95112-15-5 |
|---|---|
Molekularformel |
C13H8ClNS |
Molekulargewicht |
245.73 g/mol |
IUPAC-Name |
3-chloro-10H-acridine-9-thione |
InChI |
InChI=1S/C13H8ClNS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,(H,15,16) |
InChI-Schlüssel |
LNUBUQRMQOJLIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


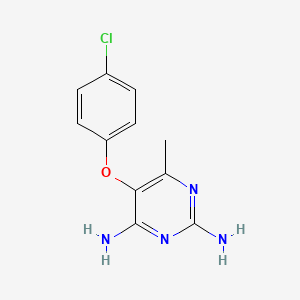

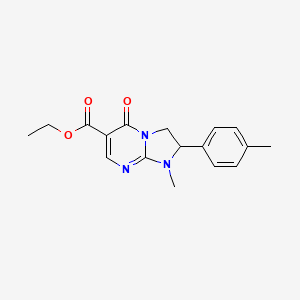
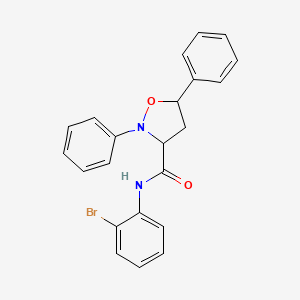
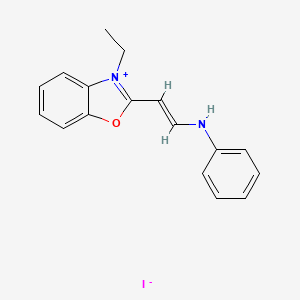
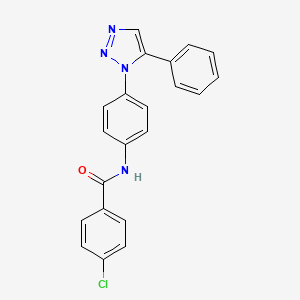
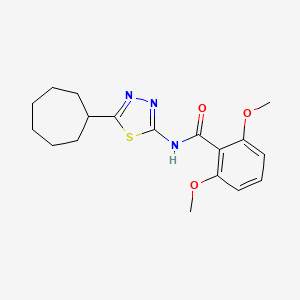
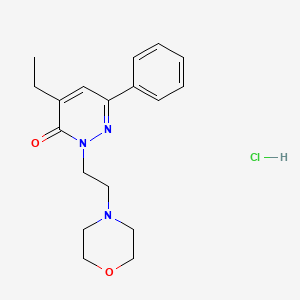
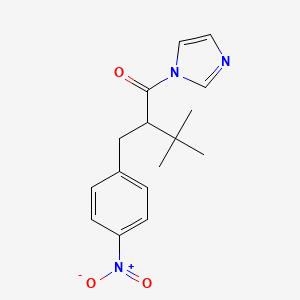
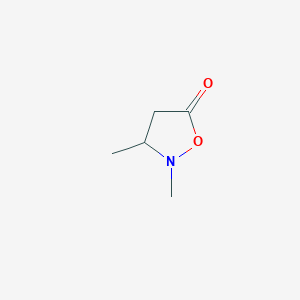
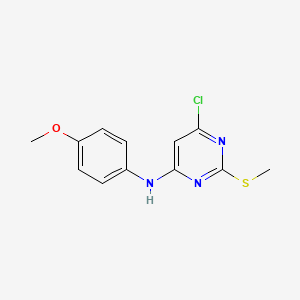
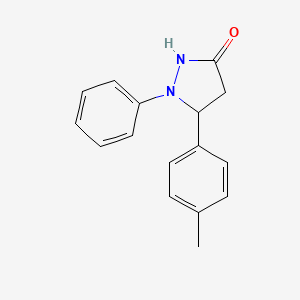
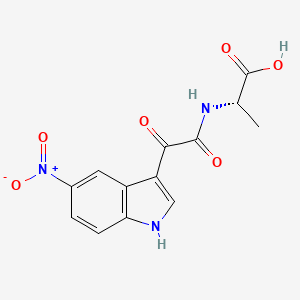
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
